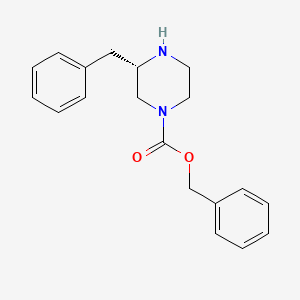

Benzyl (S)-3-benzylpiperazine-1-carboxylate

Description

Contextualization within Chiral Piperazine (B1678402) Chemistry and its Importance in Organic Synthesis

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is a privileged scaffold in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs. thieme-connect.comrsc.orgmdpi.com The introduction of chirality to the piperazine core, creating chiral piperazines, exponentially increases the chemical space available for drug discovery and development.

Chiral piperazines are crucial in organic synthesis for several reasons:

The development of efficient and asymmetric methods for the synthesis of carbon-substituted piperazines is an active area of research, as these compounds remain underexplored compared to their N-substituted counterparts. rsc.orgnih.gov

Overview of Benzyl (B1604629) (S)-3-benzylpiperazine-1-carboxylate's Unique Structural Features and Stereochemical Characteristics

Benzyl (S)-3-benzylpiperazine-1-carboxylate possesses a distinct set of structural and stereochemical features that define its utility in synthesis:

These features make this compound a versatile chiral building block for the construction of enantiomerically pure molecules.

Historical Development and Current Research Landscape of Chiral Piperazine-1-carboxylate Derivatives

The synthesis of chiral piperazine derivatives has evolved significantly over the years. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient. Modern approaches focus on asymmetric synthesis, which aims to produce a single enantiomer directly.

Several strategies have been developed for the asymmetric synthesis of chiral piperazines:

Current research in the field is focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of a diverse range of chiral piperazine-1-carboxylate derivatives. thieme-connect.comresearchgate.net The exploration of novel synthetic routes, such as those involving aziridine (B145994) chemistry and C-H functionalization, continues to expand the toolkit available to organic chemists. thieme-connect.commdpi.com The ultimate goal is to create a toolbox of diverse and versatile chiral piperazine building blocks for applications in drug discovery and materials science. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16/h1-10,18,20H,11-15H2/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIXUWJKXBJFHE-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Advanced Structural Elucidation of Benzyl S 3 Benzylpiperazine 1 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of Benzyl (B1604629) (S)-3-benzylpiperazine-1-carboxylate.

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl (S)-3-benzylpiperazine-1-carboxylate is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The aromatic protons of the two benzyl groups would appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons and the protons of the piperazine (B1678402) ring would resonate in the midfield region, while the protons of the benzyloxycarbonyl group's methylene (B1212753) bridge would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of 155-160 ppm. The aromatic carbons of the two benzyl groups will show signals between 125 and 140 ppm. The carbons of the piperazine ring and the benzylic carbons will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~156 |

| Ar-CH (benzyl) | ~7.2-7.4 | ~127-138 |

| Ar-CH (Cbz) | ~7.3 | ~128-136 |

| CH₂ (benzyl) | ~3.5 | ~67 |

| CH (piperazine) | ~4.2 | ~55 |

| CH₂ (piperazine) | ~2.8-3.9 | ~45-50 |

| CH₂ (Cbz) | ~5.1 | ~67 |

Note: The chemical shifts are predicted based on analogous structures and general NMR principles. Actual experimental values may vary.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For instance, it would show correlations between the benzylic protons and the adjacent protons on the piperazine ring, as well as couplings between the different protons within the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity across heteroatoms. For example, correlations would be expected between the benzylic protons of the Cbz group and the carbonyl carbon, as well as between the piperazine protons and the carbons of the benzyl group.

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be calculated from the molecular formula (C₂₅H₂₆N₂O₂) and compared with the experimentally determined value.

Interactive Data Table: HRMS Data

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 387.2067 | Data not available | C₂₅H₂₇N₂O₂ |

| [M+Na]⁺ | 409.1886 | Data not available | C₂₅H₂₆N₂NaO₂ |

Note: "Data not available" indicates that specific experimental HRMS data for this compound was not found in the searched sources.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, including the loss of the benzyl group (m/z 91), the benzyloxycarbonyl group, and fragmentation of the piperazine ring. Analysis of these fragments helps to confirm the presence of the key structural motifs. europa.eu

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1690-1710 cm⁻¹ would correspond to the C=O stretching vibration of the carbamate group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring and benzyl groups would be observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1350 cm⁻¹ range. ultraphysicalsciences.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum, with characteristic bands appearing in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions. The symmetric stretching vibrations of non-polar bonds also tend to give strong Raman signals.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (carbamate) | ~1700 (strong) | ~1700 (weak) |

| C-H (aromatic) | ~3030 | ~3060 |

| C-H (aliphatic) | ~2850-2960 | ~2850-2960 |

| C=C (aromatic) | ~1450-1600 | ~1600 (strong) |

| C-N | ~1200-1350 | Variable |

| C-O | ~1220-1300 | Variable |

Note: The frequencies are approximate and based on typical values for these functional groups. ultraphysicalsciences.org

Chiral Analytical Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical step in the synthesis and quality control of single-enantiomer compounds. Chiral chromatography is the cornerstone of this analysis, providing quantitative data on the relative amounts of each enantiomer in a sample.

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For N-protected chiral piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often employed due to their broad applicability and excellent resolving power.

In a typical analysis of a compound structurally similar to this compound, a normal-phase HPLC method would be developed. The choice of the stationary phase and mobile phase composition is critical for achieving baseline separation of the enantiomers. A column such as a Chiralpak® IC, which features a cellulose tris(3,5-dichlorophenylcarbamate) selector, has been shown to be effective for the separation of various chiral piperazines. nih.gov The mobile phase, usually a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to fine-tune the retention and resolution. Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the benzyl groups exhibit strong absorbance.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. For a sample of this compound, the desired outcome is a single major peak corresponding to the (S)-enantiomer and a minimal or non-detectable peak for the (R)-enantiomer.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Heptane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

| Resolution (Rs) | > 2.0 |

Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile and thermally stable compounds. While direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity, derivatization can be employed to enhance its volatility. However, with modern chiral capillary columns, direct analysis of many chiral compounds is feasible.

For the analysis of chiral amines and related structures, cyclodextrin-based chiral stationary phases are commonly used. These CSPs, such as those containing derivatized β-cyclodextrin, create a chiral environment within the GC column, allowing for the differential interaction and separation of enantiomers. The carrier gas is typically an inert gas like helium or hydrogen. The separation is influenced by the temperature program of the GC oven, the column head pressure, and the specific nature of the chiral stationary phase.

A hypothetical chiral GC method for assessing the enantiomeric purity of a related, more volatile piperazine derivative might involve a temperature ramp to ensure adequate separation and peak shape. The detection is often carried out using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 2: Representative Chiral GC Method for Enantiomeric Purity Assessment

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 220 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Mode | Split (50:1) |

| Retention Time (S)-enantiomer | ~ 15.3 min |

| Retention Time (R)-enantiomer | ~ 15.8 min |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously assigning the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For this compound, obtaining a suitable single crystal is the first crucial step. This is often achieved through slow evaporation of a saturated solution or by other crystallization techniques. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

Table 3: Illustrative X-ray Crystallography Data for a Chiral Piperazine Derivative

| Parameter | Value |

| Chemical Formula | C19H22N2O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.58 |

| b (Å) | 5.98 |

| c (Å) | 14.21 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 867.5 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.20 |

| Absolute Configuration | Confirmed as (S) |

Computational Chemistry and Theoretical Investigations of Benzyl S 3 Benzylpiperazine 1 Carboxylate

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional arrangement of atoms in a molecule and the energetically favorable shapes it can adopt. For a flexible molecule like Benzyl (B1604629) (S)-3-benzylpiperazine-1-carboxylate, which contains multiple rotatable bonds, conformational analysis is key to understanding its biological activity and physical properties.

The first step in conformational analysis is typically energy minimization, a process that calculates the geometry of a molecule to find a stable conformation with the lowest potential energy. For Benzyl (S)-3-benzylpiperazine-1-carboxylate, this would involve using force fields like MMFF94 or AMBER to systematically adjust bond lengths, bond angles, and dihedral angles to find a local or global energy minimum.

Exploring the potential energy surface (PES) goes beyond finding a single low-energy structure. It involves mapping the energy of the molecule as a function of its geometry, revealing the various stable conformations (local minima) and the energy barriers (transition states) between them. This exploration can be performed through systematic grid scans of key dihedral angles, such as those around the piperazine (B1678402) ring and the benzyl and benzyloxycarbonyl substituents. The results of such an analysis would provide a comprehensive understanding of the molecule's accessible shapes.

Table 1: Illustrative Data from Potential Energy Surface Exploration

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 5.2 | Eclipsed (high energy) |

| 60 | 0.5 | Gauche (stable) |

| 120 | 4.8 | Eclipsed (high energy) |

| 180 | 0.0 | Anti (most stable) |

Note: This table provides hypothetical data to illustrate the type of information obtained from a potential energy surface scan of a key dihedral angle.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and reactivity of a molecule compared to classical molecular mechanics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can determine a variety of electronic properties. epstem.net These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. epstem.net

Table 2: Illustrative Electronic Properties from DFT Calculations

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Note: This table presents hypothetical data that would be generated from DFT calculations on this compound.

Quantum chemical calculations are also invaluable for studying chemical reactions. By locating the transition state structure—the highest energy point along the reaction pathway—researchers can calculate the activation energy of a reaction. For this compound, this could be applied to understand its synthesis, degradation, or metabolic pathways. For instance, the mechanism of N-debenzylation or the hydrolysis of the carbamate (B1207046) group could be elucidated by identifying the relevant transition states and intermediates.

In Silico Studies of Molecular Recognition (for derivatives as ligands)

The principles of molecular recognition govern how a molecule binds to a biological target, such as a protein or nucleic acid. In silico methods are widely used to predict and analyze these interactions for derivatives of this compound, which may act as ligands.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govbiointerfaceresearch.com For a derivative of this compound, docking studies could be used to predict its binding mode within the active site of a target protein. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-receptor complex and to refine the binding mode. nih.gov These simulations provide a more realistic model of the binding event by including the flexibility of both the ligand and the protein. Such in silico studies are a cornerstone of modern drug discovery, enabling the rational design of new therapeutic agents based on benzylpiperazine scaffolds. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a small molecule ligand into the binding site of a target protein. These simulations are instrumental in predicting the binding mode and affinity of a ligand.

For a compound like this compound, molecular docking simulations would be employed to understand its interaction with a specific protein target. For instance, based on studies of similar benzylpiperazine derivatives, a relevant target could be an anti-apoptotic protein like Mcl-1, which is a member of the Bcl-2 family.

The process typically involves the following steps:

Preparation of the Protein Structure: A high-resolution 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: Using specialized software, the ligand is placed into the defined binding site of the protein, and various conformational poses are sampled. A scoring function is then used to rank the poses based on their predicted binding affinity.

The results of such a simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket. For example, the benzyl group of the ligand might engage in hydrophobic interactions, while the carboxylate group could form hydrogen bonds.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 2 |

| Interacting Amino Acid Residues | TYR 254, LEU 267, VAL 271 |

| Types of Interactions | Hydrogen Bond, Hydrophobic, Pi-Alkyl |

This table presents hypothetical data for illustrative purposes, based on typical results for similar compounds.

Binding Free Energy Calculations

While molecular docking provides a rapid assessment of binding poses and an estimated affinity, more rigorous methods are often employed to calculate the binding free energy, which is a more accurate predictor of a ligand's potency. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.

These methods calculate the binding free energy (ΔG_bind) by combining the molecular mechanics energies of the components with a continuum solvation model. The binding free energy is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand in solution.

The calculation involves contributions from:

Molecular Mechanics Energy (ΔE_MM): This includes the internal energy from bonds, angles, and dihedrals, as well as van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): This term is composed of a polar and a non-polar contribution. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA).

Entropic Contribution (-TΔS): This term accounts for the change in conformational entropy upon ligand binding.

A study on benzylpiperazine derivatives targeting Mcl-1 utilized molecular dynamics simulations followed by binding free energy calculations to rationalize the binding affinity and selectivity of the compounds. Such an analysis for this compound would provide a detailed energetic profile of its interaction with a target protein.

Table 2: Illustrative Binding Free Energy Calculation Results for this compound (MM/PBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -20.8 |

| Polar Solvation Energy (ΔG_pol) | 30.5 |

| Non-Polar Solvation Energy (ΔG_nonpol) | -4.1 |

| Binding Free Energy (ΔG_bind) | -39.6 |

This table presents hypothetical data for illustrative purposes, based on typical results for similar compounds.

These computational investigations are crucial for understanding the molecular determinants of binding for this compound and for guiding further medicinal chemistry efforts to develop more potent and selective molecules.

Applications of Benzyl S 3 Benzylpiperazine 1 Carboxylate As a Versatile Chemical Building Block

Role in the Synthesis of Complex Heterocyclic Compounds

The rigid, chiral structure of the 3-benzylpiperazine core is frequently exploited by synthetic chemists to introduce stereochemical control and build elaborate multi-ring systems.

The 3-benzylpiperazine scaffold is a key precursor for assembling advanced, fused polycyclic systems. A notable application involves its diketopiperazine form, (S)-3-benzylpiperazine-2,5-dione, which can undergo reactions to form complex fused heterocycles. For instance, treatment of N-acetylated 3-benzylpiperazine-2,5-diones with formaldehyde (B43269) in trifluoroacetic acid has been used to construct the 1,2,3,4,11,11a-hexahydro-6H-pyrazino[1,2-b]isoquinoline-1,4-dione ring system. vdoc.pub This transformation creates a new, intricate polycyclic architecture by building upon the foundational piperazine (B1678402) ring. Such strategies are integral to generating novel molecular frameworks for further chemical and biological exploration.

The stereocenter at the C-3 position, which bears the benzyl (B1604629) group, is critical for directing the stereochemical outcome of subsequent reactions. This feature allows the molecule to act as a chiral building block or auxiliary in asymmetric synthesis, ensuring the formation of a specific enantiomer of the target molecule. The synthesis of enantiomerically pure substituted piperazines is of great importance in medicinal chemistry, as the biological activity of a drug is often dependent on its specific spatial arrangement. The (S)-enantiomer of a protected 3-benzylpiperazine can be used specifically to synthesize chiral target molecules with a defined stereochemistry. nih.gov This control is achieved by starting with a chiral precursor, such as L-phenylalanine, to build the piperazine scaffold, which locks in the desired stereochemistry of the side benzyl group. nih.gov

Utility in the Construction of Biologically Active Scaffolds

The 3-benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with specific biological targets. Its structural and chemical properties allow for the systematic development of potent and selective therapeutic agents.

Benzyl (S)-3-benzylpiperazine-1-carboxylate and its analogues are pivotal intermediates for generating diverse libraries of chiral compounds for biological screening. The piperazine ring features one nitrogen atom protected (e.g., with a benzyloxycarbonyl group) and a secondary amine that is available for a wide array of chemical modifications. This differential protection allows for the systematic introduction of diverse chemical groups, enabling the creation of large collections of structurally related, yet distinct, chiral molecules. These chemical libraries are then screened against various biological targets to identify novel hits for drug discovery. An example of this approach includes the synthesis of a library of cyclic dipeptides, including derivatives of 3-benzylpiperazine-2,5-dione, to investigate their efficacy as catalysts in asymmetric reactions. researchgate.net

The benzylpiperazine scaffold is a key structural component in the design of various enzyme inhibitors.

Carbonic Anhydrase (CA) Inhibitors: The chiral 3-benzylpiperazine core has been successfully incorporated into inhibitors of human Carbonic Anhydrase (hCA). Chiral pool synthesis starting from L-phenylalanine was used to prepare enantiopure 3-benzylpiperazines that were subsequently elaborated into potent CA inhibitors. nih.gov The resulting compounds showed significant inhibitory activity, and X-ray crystallography confirmed the binding mode of one such derivative within the active site of the hCA I isozyme. nih.gov

| Target Enzyme | Example Inhibitor | Binding Confirmation |

| Human Carbonic Anhydrase I (hCA I) | (S)-4-(4-acetyl-3-benzylpiperazine-1-carbonyl)-benzenesulfonamide | X-ray crystal structure obtained (PDB: 6EVR) nih.gov |

Histone Deacetylase 6 (HDAC6) Inhibitors: In the field of HDAC6 inhibitor design, the benzylpiperazine moiety has been identified as a highly effective "cap group." researchgate.netresearchgate.net This part of the inhibitor interacts with the surface of the enzyme's active site. Introducing benzylpiperazine units into hydroxamate-type HDAC6 inhibitors has led to the discovery of potent, isozyme-selective, and central nervous system (CNS)-penetrant molecules. researchgate.netresearchgate.net This strategy combines the structural features of known HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H1 receptor antagonists to improve blood-brain barrier permeability, a key challenge in developing drugs for neurological disorders. researchgate.netresearchgate.net

| Target Enzyme | Research Strategy | Key Finding |

| Histone Deacetylase 6 (HDAC6) | Hybrid design combining HDAC6 inhibitor and histamine H1 antagonist features. researchgate.netresearchgate.net | The benzylpiperazine moiety acts as an effective cap group and enhances CNS penetration. researchgate.netresearchgate.net |

The ability of benzylpiperazine-containing compounds to cross the blood-brain barrier makes them valuable precursors for ligands targeting receptors in the central nervous system. As demonstrated in the development of HDAC6 inhibitors, the incorporation of a benzylpiperazine unit can lead to compounds with desirable pharmacokinetic profiles for CNS drugs, including antidepressant activity. researchgate.netresearchgate.net The modification of the benzylpiperazine scaffold allows for the fine-tuning of a molecule's properties to achieve selective binding to specific neuroreceptors, making it a versatile starting point for the discovery of new agents to treat neurological and psychiatric conditions.

Exploration in Advanced Materials Science Applications

The unique stereochemistry and functional group array of this compound position it as a valuable precursor for materials with tailored properties. The presence of a chiral center allows for the introduction of stereospecificity into materials, which is crucial for applications ranging from enantioselective separations to chiroptical devices.

In the field of polymer chemistry, the incorporation of chiral units into polymer backbones or as pendant groups can lead to materials with highly ordered structures and specialized functions. this compound can be envisioned as a key monomer or a modifying agent in the synthesis of such functional polymers.

The secondary amine within the piperazine ring offers a reactive site for polymerization. For instance, it could undergo condensation polymerization with appropriate difunctional monomers to be integrated into a polymer chain. The benzyloxycarbonyl (Cbz) group, while serving as a protecting group, can also be strategically removed post-polymerization to expose another reactive amine, allowing for further functionalization of the polymer.

The chirality of the molecule is of particular significance. Chiral polymers often exhibit unique optical properties, such as circular dichroism and circularly polarized luminescence. mdpi.com The incorporation of the (S)-3-benzylpiperazine moiety could impart these characteristics to the resulting polymer. Furthermore, the stereoregularity introduced by a chiral monomer can influence the polymer's macroscopic properties, including its thermal behavior, mechanical strength, and morphology.

One area where similar structures have been explored is in the development of molecularly imprinted polymers (MIPs). mdpi.comnih.govnewcastle.edu.au MIPs are synthetic polymers with artificially created recognition sites for a specific target molecule. newcastle.edu.au While research has focused on using benzylpiperazine (BZP) as the template molecule, the principles can be extended to using this compound as a functional monomer. mdpi.comnih.govresearchgate.net The rigid and chiral nature of this compound could contribute to the formation of highly selective binding cavities within the polymer matrix.

Table 1: Hypothetical Polymer Properties Influenced by this compound as a Chiral Monomer

| Property | Influence of Chiral Monomer | Potential Application |

|---|---|---|

| Optical Activity | Induces chiroptical properties (e.g., high specific rotation). | Chiral stationary phases for chromatography, optical sensors. |

| Thermal Stability | The rigid piperazine ring and bulky side groups may increase the glass transition temperature (Tg). | High-performance engineering plastics. |

| Morphology | Promotes the formation of helical or other ordered structures in the solid state. | Materials with anisotropic properties, membranes with controlled porosity. |

| Molecular Recognition | Creates stereospecific binding sites in molecularly imprinted polymers. | Enantioselective catalysis, targeted drug delivery systems. |

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in such interactions, making it a promising building block for the construction of complex supramolecular assemblies. rsc.org

The two benzyl groups provide extensive aromatic surfaces for π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. The piperazine ring, in its chair conformation, provides a rigid scaffold that can direct the spatial orientation of these interacting groups. Furthermore, the carbonyl group of the benzyloxycarbonyl moiety can act as a hydrogen bond acceptor.

For instance, the self-assembly of this compound in appropriate solvents could lead to the formation of chiral gels, where the molecules form a three-dimensional network that immobilizes the solvent. Such materials have potential applications in areas like tissue engineering and controlled release systems.

Table 2: Potential Non-Covalent Interactions and Resulting Supramolecular Structures

| Type of Interaction | Participating Functional Groups | Potential Supramolecular Structure |

|---|---|---|

| π-π Stacking | Benzyl and benzyloxycarbonyl groups | Lamellar structures, columnar liquid crystals. |

| Hydrogen Bonding | Carbonyl group (acceptor), potential for N-H (donor) if Cbz is removed. | Helical assemblies, extended molecular networks. |

| Steric Repulsion | Bulky benzyl groups | Formation of discrete, well-defined aggregates. |

| Chiral Recognition | (S)-stereocenter | Enantioselective host-guest complexes, chiral nanotubes. |

Structure Activity and Structure Property Relationship Studies of Benzyl S 3 Benzylpiperazine 1 Carboxylate Derivatives

Systematic Structural Modifications and Analog Design

The design of analogs based on the benzyl (B1604629) (S)-3-benzylpiperazine-1-carboxylate scaffold involves systematic modifications at three primary locations: the N1-benzyl substituent, the piperazine (B1678402) ring itself, and the N4-carboxylate functionality. Each modification can significantly influence the molecule's interaction with biological targets and its pharmacokinetic profile. nih.gov

Variations of the Benzyl Substituent on the Piperazine Ring

The benzyl group attached to the N1 nitrogen of the piperazine ring plays a significant role in molecular recognition, often through hydrophobic and aromatic interactions within the binding site of a target protein. nih.gov Variations to this benzyl moiety can modulate potency, selectivity, and metabolic stability.

Research on related benzylpiperazine derivatives has shown that substitutions on the aromatic ring can have a profound impact on biological activity. The introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl, chloro) alters the electronic properties and conformation of the molecule. researchgate.netnih.gov For instance, in the development of tyrosinase inhibitors, a π-π T-shaped interaction between the benzyl ring and a phenylalanine residue (Phe264) in the enzyme's active site was observed, suggesting that this moiety is critical for potency. nih.gov Similarly, studies on other piperazine-containing compounds have demonstrated that substitutions on a terminal phenyl ring can be advantageous for activity. nih.gov For example, 1-(2,3,4-trimethoxybenzyl)piperazine derivatives have been synthesized and evaluated for their vasodilator activities. nih.gov

| Modification on N1-Benzyl Ring | Example Compound Type | Observed Impact on Activity/Properties | Reference(s) |

| No Substitution | 1-Benzylpiperazine (BZP) | Baseline activity; acts as a CNS stimulant. | researchgate.net |

| Methoxy (B1213986) (-OCH₃) | 1-(4-Methoxyphenyl)piperazine (MeOPP) | Can enhance activity; methoxy substitution on terminal phenyl moieties may be more advantageous than methyl groups. | researchgate.netnih.gov |

| Trifluoromethyl (-CF₃) | 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Often increases potency; acts as a serotonin (B10506) agonist. | researchgate.net |

| Chloro (-Cl) | 1-(3-Chlorophenyl)piperazine (mCPP) | Modulates electronic properties and binding interactions. | researchgate.net |

| Multiple Methoxy Groups | 1-(2,3,4-Trimethoxybenzyl)piperazine | Shown to produce potent vasodilator effects. | nih.gov |

Substitutions and Derivatizations on the Piperazine Ring

While over 80% of FDA-approved drugs containing a piperazine ring lack substitutions on the methylene (B1212753) carbons, this represents an underexplored area for creating structural diversity and improving molecular recognition. nih.gov The core structure, with its benzyl group at the C3 position, can be further modified at the C2, C5, and C6 positions or at the N4 nitrogen.

Substitutions at the N4-position of the piperazine moiety have been shown to have a significant influence on cytotoxicity and other biological activities. nih.gov The versatile nature of the piperazine core allows for the introduction of various substituents, including hydrophobic groups and hydrogen bond acceptors, which can enhance target affinity and specificity. researchgate.net Replacing the piperazine ring with a different heterocyclic core, such as piperidine (B6355638), can also dramatically alter biological activity. For example, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the replacement of a piperazine with a piperidine ring significantly changed receptor affinity, indicating that the nature of the heterocyclic core is a critical determinant of selectivity. nih.gov

| Modification Site | Type of Substitution | Potential Impact | Reference(s) |

| N4 Position | Acylation, Alkylation, Arylation | Can significantly influence cytotoxicity, solubility, and pharmacokinetic properties. nih.gov | nih.gov |

| C2/C5/C6 Positions | Alkyl or other functional groups | Introduces new chiral centers, expands 3D chemical space, and can improve molecular recognition. nih.gov | nih.gov |

| Ring Variation | Piperazine to Piperidine | Can drastically alter receptor binding affinity and selectivity. nih.gov | nih.gov |

| Ring Fusion | Fused bicyclic systems | Increases structural rigidity, which can lock the molecule into a bioactive conformation. |

Modifications of the Carboxylate Functionality

The benzyl carboxylate group at the N4 position is a key feature that can be modified to tune the compound's properties. A common and impactful modification is the conversion of the ester functionality to an amide. This transformation can be achieved through direct amidation of the ester or by hydrolyzing the ester to a carboxylic acid followed by amide coupling. nih.govrsc.org

Replacing the ester with an amide bond can introduce a hydrogen bond donor, which may lead to new interactions with the biological target. acgpubs.org Furthermore, this change often improves metabolic stability, as amides are generally less susceptible to hydrolysis by esterases than esters. In one study on NaV1.7 inhibitors, replacing a metabolically labile benzylic amine with an aryl amide not only reduced metabolic turnover but also enhanced selectivity. nih.gov The nature of the amine used for amidation (e.g., primary, secondary, cyclic, or aromatic) provides a wide range of possibilities for derivatization, allowing for fine-tuning of properties such as solubility, polarity, and biological activity. nih.gov

| Original Functionality | Modified Functionality | Synthetic Method | Impact on Properties | Reference(s) |

| Benzyl Ester | Primary Amide | Direct amidation with ammonia. | Increases polarity; introduces H-bond donor. | rsc.org |

| Benzyl Ester | Secondary/Tertiary Amide | Direct amidation with primary/secondary amines. | Modulates lipophilicity and metabolic stability; allows for diverse R-group introduction. | nih.govnih.gov |

| Benzyl Ester | Aryl Amide | Amidation with anilines. | Can enhance metabolic stability and introduce aromatic interactions. nih.gov | nih.gov |

| Benzyl Ester | Carboxylic Acid | Saponification/Hydrolysis. | Creates an acidic handle for further derivatization. | nih.gov |

Impact of Stereochemistry on Molecular Recognition and Functional Properties

The designation "(S)" in Benzyl (S)-3-benzylpiperazine-1-carboxylate indicates a specific three-dimensional arrangement at the chiral center (C3). This stereochemistry is often critical for a molecule's biological function, as enzymes and receptors are themselves chiral environments. The precise orientation of the C3-benzyl substituent dictates how the molecule fits into its binding site.

While direct comparative studies between the (S) and (R) enantiomers of this specific compound are not widely published, the principles of stereoselectivity are well-established. Typically, one enantiomer (the eutomer) exhibits significantly higher affinity and/or activity at a biological target than the other (the distomer). This is because the eutomer can achieve a more optimal set of interactions (e.g., hydrophobic, hydrogen bonding, ionic) with the target protein, while the distomer may be sterically hindered or unable to align its functional groups correctly for binding. nih.gov

For instance, theoretical studies on the S(-) and R(+) enantiomers of promethazine (B1679618) revealed differences in bond angles and dihedral angles, leading to distinct conformations. nih.gov Such structural variations, even if subtle, can translate into significant differences in biological activity. Therefore, the (S)-configuration of the title compound is presumed to be essential for its intended molecular recognition and functional properties. An inversion of this stereocenter to the (R)-configuration would likely result in a dramatic loss of potency or a change in the activity profile.

Correlation between Molecular Structure and Synthetic Efficiency

The efficiency of synthesizing derivatives of this compound is intrinsically linked to their molecular structure. The choice of substituents, protecting groups, and the presence of chiral centers can all influence reaction yields, the number of required steps, and the ease of purification.

The synthesis of chiral piperazines, particularly those with substitutions on the carbon backbone, presents unique challenges. Enantiomerically pure starting materials, such as α-amino acids, are often required to establish the desired stereochemistry, adding complexity to the synthetic route. rsc.org A scalable synthesis for orthogonally protected 2-substituted chiral piperazines has been developed, which relies on a key aza-Michael addition step. rsc.org However, alternative cyclization strategies can sometimes be inefficient, leading to undesired side products like lactams. nih.gov

| Structural Feature | Impact on Synthetic Efficiency | Example/Rationale | Reference(s) |

| Chirality at C3 | Requires stereocontrolled synthesis, potentially lowering overall yield. | Synthesis often starts from chiral α-amino acids, adding steps compared to achiral analogs. | rsc.org |

| Orthogonal Protecting Groups (e.g., Boc, Cbz) | Enables selective modification of N1 and N4, crucial for efficiency. | Allows for derivatization of one nitrogen while the other remains protected. | nih.govrsc.org |

| Bulky Substituents | Can cause steric hindrance, reducing reaction rates and yields. | A bulky group near the N4-carboxylate could hinder its conversion to an amide. | nih.gov |

| Highly Substituted Core | May require multi-component reactions (MCRs) for efficient assembly. | MCRs can build molecular complexity in a single step, improving overall efficiency. | acs.org |

Future Research Directions and Emerging Paradigms for Benzyl S 3 Benzylpiperazine 1 Carboxylate

Development of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing emphasis on green chemistry, research is increasingly directed towards developing sustainable and environmentally friendly methods for synthesizing Benzyl (B1604629) (S)-3-benzylpiperazine-1-carboxylate. This involves a shift away from hazardous solvents and reagents towards greener alternatives. The goal is to create synthetic pathways that are not only efficient but also minimize environmental impact by reducing waste and energy consumption. Key areas of focus include the use of biocatalysis and the development of processes that utilize renewable starting materials.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The specific three-dimensional arrangement of atoms (stereochemistry) in a molecule is critical for its biological activity. Therefore, achieving high enantioselectivity in the synthesis of Benzyl (S)-3-benzylpiperazine-1-carboxylate is of utmost importance. Future research is focused on discovering and implementing advanced catalytic systems to control the stereochemical outcome of the synthesis with greater precision.

Recent developments in catalysis offer promising avenues for the enantioselective synthesis of chiral piperazines. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with excellent enantioselectivity, which can then be converted to chiral piperazines. rsc.org Similarly, asymmetric palladium-catalyzed decarboxylative allylic alkylation provides a route to highly enantioenriched tertiary piperazine-2-ones. caltech.edunih.gov Mechanistic insights into catalytic processes are also driving the development of new strategies. For example, understanding the role of hydrogen-bonding interactions in a ruthenium-catalyzed asymmetric transfer hydrogenation has enabled the extension of this method to the enantioselective synthesis of 3-substituted piperazines. nih.gov The exploration of novel chiral ligands and organocatalysts continues to be a vibrant area of research, aiming to provide more efficient and selective synthetic routes. researchgate.net

Integration into Automated Synthesis Platforms and Flow Chemistry

The adoption of automated synthesis and flow chemistry is revolutionizing chemical production by offering improved efficiency, safety, and control. technologynetworks.com These technologies are particularly well-suited for the multi-step synthesis of complex molecules like piperazine (B1678402) derivatives. nih.govcam.ac.ukresearchgate.net Flow chemistry, which involves carrying out reactions in a continuous stream, allows for precise manipulation of reaction conditions, often leading to higher yields and purity. mdpi.com

The integration of various enabling technologies is a key aspect of this evolution. For example, new open-source software and affordable hardware like the Raspberry Pi® computer are being used to control multiple flow chemistry devices simultaneously. technologynetworks.comnih.govcam.ac.ukresearchgate.net This allows for the seamless execution of multi-step synthetic sequences, as demonstrated in the machine-assisted flow preparation of piperazine-2-carboxamide. technologynetworks.comnih.govcam.ac.ukresearchgate.net Such automated platforms can significantly accelerate the synthesis of this compound and its derivatives, facilitating rapid library generation for drug discovery.

Application in Chemical Biology and Proteomics Research

The versatile structure of this compound makes it an excellent scaffold for creating chemical tools to investigate biological systems. In chemical biology, derivatives of this compound can be tailored to interact with specific proteins or pathways, helping to unravel their functions.

In the field of proteomics, which focuses on the large-scale study of proteins, these molecules can be employed as probes for target identification and validation. By functionalizing the piperazine scaffold with reporter tags or reactive groups, researchers can design probes for use in activity-based protein profiling and other proteomic techniques to study complex biological processes and identify novel drug targets.

Advanced Ligand Design and Computational Drug Discovery Synergies

The convergence of advanced ligand design and computational methods is transforming the landscape of drug discovery. nih.gov The piperazine scaffold, a component of many successful drugs, is considered a "privileged" structure in medicinal chemistry due to its favorable properties. researchgate.net this compound provides a valuable starting point for designing novel ligands with tailored biological activities. researchgate.net

Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in understanding how these ligands interact with their biological targets. nih.govrsc.orgdntb.gov.ua These in silico methods allow for the prediction of binding affinities and the identification of key interactions, guiding the rational design of more potent and selective molecules. nih.govrsc.org This synergy between computational modeling and synthetic chemistry accelerates the optimization of lead compounds and enhances the efficiency of the drug discovery process. nih.gov

Interactive Data Table: Research Focus Areas for this compound

| Research Area | Key Objectives | Emerging Technologies/Methods |

| Sustainable Synthesis | Reduce environmental impact, improve efficiency. | Green solvents, biocatalysis, renewable feedstocks. |

| Enantioselective Catalysis | Achieve high stereochemical purity. | Novel chiral ligands, organocatalysis, asymmetric hydrogenation. |

| Automated Synthesis | Streamline production, enable high-throughput screening. | Flow chemistry, robotic platforms, integrated control software. |

| Chemical Biology | Develop probes for studying biological systems. | Activity-based probes, affinity-based probes. |

| Computational Drug Design | Accelerate lead optimization, improve ligand properties. | Molecular docking, molecular dynamics, rational drug design. |

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl (S)-3-benzylpiperazine-1-carboxylate with high enantiomeric excess (ee)?

- Methodological Answer : The synthesis typically involves iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Key parameters include:

- Catalyst : Iridium complexes (e.g., [Ir(cod)Cl]₂ with chiral ligands) for enantioselectivity.

- Solvent : Polar aprotic solvents like DMF or DME, which stabilize intermediates and enhance reaction rates .

- Temperature : 50°C for optimal catalytic activity and selectivity .

- Purification : Flash column chromatography (SiO₂, gradients of heptane/ethyl acetate) yields >90% purity .

- Characterization : SFC or HPLC with chiral columns confirms ee values >90% .

Table 1 : Example Synthesis Parameters from Analogous Compounds

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals (e.g., piperazine ring protons at δ 2.5–4.0 ppm, benzyl groups at δ 7.2–7.4 ppm) .

- HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., [M+Na]⁺ at m/z 385.1784 for C₂₀H₂₂N₂O₂) .

- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine ring vibrations .

- Optical Rotation : Measure [α]D values (e.g., -97° in CHCl₃) to corroborate enantiopurity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish diastereomers or regioisomers .

- X-ray Crystallography : Use SHELXL (via Olex2 or similar software) for absolute configuration determination .

- Computational Modeling : Compare experimental and DFT-calculated NMR shifts (e.g., using Gaussian or ADF) to validate assignments .

Q. What strategies enhance enantioselectivity in the catalytic synthesis of this compound?

- Methodological Answer : Enantioselectivity depends on ligand design and reaction engineering:

- Chiral Ligands : Phosphoramidite or bisphosphine ligands induce steric bias in the iridium catalyst .

- Additives : Lewis acids (e.g., Mg(OTf)₂) stabilize transition states and improve ee by 5–10% .

- Kinetic Resolution : Monitor reaction progress via TLC (Rf = 0.12–0.42 in hexane/ethyl acetate) to halt reactions at optimal conversion .

Q. How can computational tools like SHELX improve structural analysis of crystalline derivatives?

- Methodological Answer : SHELX is pivotal for refining crystal structures:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data minimizes R-factor errors .

- Twinning Analysis : Use SHELXD to resolve twinned crystals common in chiral piperazines .

- Validation : Check CIF files with PLATON for symmetry and displacement parameter anomalies .

Table 2 : Example Crystallography Workflow Using SHELX

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.